molecular formula C5H8ClF3N4 B2619234 [2-Methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride CAS No. 2378503-04-7

[2-Methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride

Cat. No.: B2619234
CAS No.: 2378503-04-7
M. Wt: 216.59
InChI Key: XHQVLRBRDSEELA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride: is a chemical compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride typically involves the reaction of 2-methyl-5-(trifluoromethyl)-1,2,4-triazole with formaldehyde and ammonium chloride under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation of the triazole ring can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the triazole ring or the trifluoromethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium iodide, potassium carbonate, dimethyl sulfoxide, and acetone.

Major Products Formed:

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced triazole derivatives and trifluoromethyl group.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, [2-Methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is being explored as a candidate for the development of new drugs targeting specific enzymes or receptors involved in various diseases.

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and coatings can enhance their performance, such as increasing resistance to chemicals or improving mechanical strength.

Mechanism of Action

The mechanism of action of [2-Methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to various physiological effects. The trifluoromethyl group and triazole ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

    2-Methyl-5-(trifluoromethyl)-1,2,4-triazole: This compound shares the triazole ring and trifluoromethyl group but lacks the methanamine group.

    5-(Trifluoromethyl)-1,2,4-triazol-3-yl]methanamine: Similar structure but without the methyl group on the triazole ring.

    2-Methyl-1,2,4-triazol-3-yl]methanamine: Lacks the trifluoromethyl group.

Uniqueness: The presence of both the trifluoromethyl group and the methanamine group in [2-Methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride makes it unique compared to its similar compounds

Properties

IUPAC Name

[2-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3N4.ClH/c1-12-3(2-9)10-4(11-12)5(6,7)8;/h2,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQVLRBRDSEELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C(F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.